Ethyl 2-methylsulfonyloxyacetate
Description
This structure confers significant reactivity due to the sulfonyloxy moiety, a strong electron-withdrawing and leaving group, making the compound valuable in synthetic organic chemistry for nucleophilic substitution reactions. Weight 168.17 g/mol), is documented . The ethyl ester variant is expected to exhibit similar reactivity but with altered solubility and steric effects due to the ethyl group.
Properties
CAS No. |
29169-19-5 |
|---|---|
Molecular Formula |
C5H10O5S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
ethyl 2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C5H10O5S/c1-3-9-5(6)4-10-11(2,7)8/h3-4H2,1-2H3 |
InChI Key |
OGGLBHZTDSTZND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylsulfonyloxyacetate is typically synthesized via esterification. This process involves the reaction of methanesulfonic acid with acetic acid and ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylsulfonyloxyacetate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like LiAlH4.
Major Products:
Hydrolysis: Methanesulfonic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Scientific Research Applications
Ethyl 2-methylsulfonyloxyacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-methylsulfonyloxyacetate involves the cleavage of the ester bond under acidic or basic conditions, leading to the formation of methanesulfonic acid and ethanol . The ester bond is susceptible to nucleophilic attack, which facilitates its hydrolysis and other reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Sulfonyloxy-Containing Esters
Methyl 2-(methanesulfonyloxy)acetate (Mol. Formula C₄H₈O₅S) serves as the closest structural analog. Key differences include:
- Reactivity : The ethyl ester in the target compound may exhibit slower hydrolysis compared to the methyl variant due to increased steric hindrance.
- Applications : Sulfonyloxy esters are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals, leveraging their leaving-group propensity for alkylation or acylation reactions .
Table 1: Sulfonyloxy Esters Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Profile |
|---|---|---|---|---|
| Ethyl 2-methylsulfonyloxyacetate* | C₅H₁₀O₅S | ~182.20 | -OSO₂CH₃ | High (leaving group) |
| Methyl 2-(methanesulfonyloxy)acetate | C₄H₈O₅S | 168.17 | -OSO₂CH₃ | High (leaving group) |
*Inferred from structural analogs.
Sulfanyl/Thio-Containing Esters
Compounds like Ethyl 2-((2-methoxy-5-methylphenyl)thio)-2-oxoacetate (CAS 189501-34-6, C₁₂H₁₄O₄S) and 2-Methoxyethyl 2-sulfanylacetate (CAS 165747-32-0, C₅H₁₀O₃S) differ in sulfur oxidation state:
- Reactivity : Sulfanyl (-SH) and thio (-S-) groups are less electronegative than sulfonyloxy, reducing leaving-group ability but enabling radical or disulfide bond formation.
- Applications : Used in polymer chemistry (e.g., thiol-ene reactions) and agrochemicals (e.g., herbicidal activity in triazine derivatives) .
Hydroxyacetate Esters
Methyl 2-hydroxyacetate (CAS 96-35-5, C₃H₆O₃) lacks the sulfonyloxy group, resulting in:
Sulfamoyl/Sulfonamide-Containing Esters
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate highlights functional group divergence:
Aromatic-Substituted Esters
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate (CAS 667399-57-7) and Ethyl 2-formamidothiazole derivatives demonstrate:
- Applications: Phenoxy groups enhance herbicidal activity (e.g., mimicking auxin hormones), while thiazole rings are leveraged in antimicrobial agents .
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